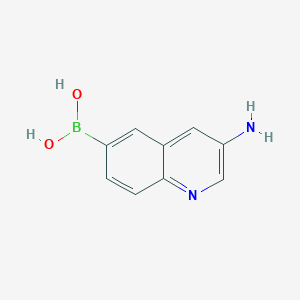

(3-aminoquinolin-6-yl)boronic acid

Description

Properties

Molecular Formula |

C9H9BN2O2 |

|---|---|

Molecular Weight |

187.99 g/mol |

IUPAC Name |

(3-aminoquinolin-6-yl)boronic acid |

InChI |

InChI=1S/C9H9BN2O2/c11-8-4-6-3-7(10(13)14)1-2-9(6)12-5-8/h1-5,13-14H,11H2 |

InChI Key |

PDJMBNATIDXNHX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=CC(=CN=C2C=C1)N)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Bromo Aminoquinoline Intermediate

- The starting point is often a bromo-substituted aminoquinoline, such as 6-bromo-3-aminoquinoline or a closely related heteroaryl bromide.

- This intermediate can be synthesized via electrophilic bromination of quinoline derivatives or by palladium-catalyzed cross-coupling reactions from suitable precursors.

- The bromo substituent is essential for subsequent metalation and borylation steps.

Formation of Imino Protective Derivative

- The amino group on the quinoline is protected as an imine by condensation with a dialkyl ketal derivative (e.g., acetone dimethyl ketal).

- The condensation is performed in aprotic organic solvents such as toluene, tetrahydrofuran, or 1,4-dioxane at elevated temperatures (70–140 °C, preferably 100–120 °C).

- Reaction times range from 6 to 24 hours, often followed by partial solvent removal to drive the equilibrium.

- The imino derivative is isolated by crystallization from alcoholic solvents (methanol) or aliphatic hydrocarbons (hexane, heptane).

Metalation and Borylation

- The bromo imino derivative is dissolved in an aprotic solvent such as tetrahydrofuran or toluene and cooled to low temperatures (-50 to -100 °C).

- Metalation is achieved by addition of a lithium reagent (e.g., n-butyllithium) to generate the aryllithium intermediate.

- Subsequently, a boron electrophile such as trialkyl borate (B(OR')3, where R' = methyl, ethyl) is added to form the boronic ester intermediate.

- The reaction is maintained at low temperature for 0.5 to 1.5 hours to ensure completion.

Acidic Workup and Deprotection

- The reaction mixture is treated with mineral acids (hydrochloric acid or sulfuric acid) at temperatures from -50 °C to 30 °C.

- This step removes the imino protecting group, yielding the free aminoaryl boronic acid.

- The product can be isolated as a free base or as a salt (hydrogen sulfate or hydrogen chloride), depending on the pH of the reaction mixture.

Representative Reaction Conditions and Yields

| Step | Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Imino derivative formation | Condensation of bromo aminoquinoline with dialkyl ketal | Toluene, THF, 1,4-dioxane | 100–120 °C | 6–24 h | Partial solvent removal (30–40%) post reaction |

| Metalation | Addition of n-butyllithium | THF, toluene | -50 to -100 °C | 0.5–1.5 h | Low temperature crucial for selectivity |

| Borylation | Addition of trialkyl borate | Same as metalation solvent | Same as metalation | Concurrent | Forms boronic ester intermediate |

| Acidic deprotection | Treatment with HCl or H2SO4 | Aqueous acidic solution | -50 to 30 °C | Variable | Yields free amino boronic acid or salt form |

Yields for these multi-step sequences vary but are generally moderate to good, with improvements reported by optimizing solvent choice and reaction times. For example, condensation and metalation steps have been reported with yields ranging from 50% to 70% in related aminoheteroaryl boronic acid syntheses.

Alternative Synthetic Approaches

Palladium-Catalyzed Miyaura Borylation

- An alternative to lithiation is the palladium-catalyzed borylation of bromo aminoquinoline derivatives using bis(pinacolato)diboron or tetrahydroxydiboron.

- This method proceeds under milder conditions and avoids the use of strong bases and cryogenic temperatures.

- Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4 with bases such as potassium acetate in solvents like dioxane or DMF.

- This approach is efficient for aryl halides but may require protection of the amino group to prevent catalyst poisoning.

Summary Table of Key Literature Methods

Practical Notes and Considerations

- Protection of the amino group is critical to prevent side reactions during metalation and borylation steps.

- Low temperature conditions (-50 to -100 °C) are required to control regioselectivity and minimize decomposition.

- Choice of solvent impacts reaction efficiency; aprotic solvents like tetrahydrofuran and toluene are preferred.

- Acidic workup must be carefully controlled to avoid degradation of the boronic acid functionality.

- Isolation often involves crystallization or salt formation to improve stability and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Aminoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form boranes.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Halogenated quinoline derivatives

Scientific Research Applications

(3-Aminoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Employed in the development of sensors for detecting biological molecules such as glucose.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of (3-aminoquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and enzyme inhibitors. The boronic acid group interacts with the target molecule, forming a stable complex that can be detected or used to inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

- Amino Substituent Effects: The 3-amino group likely lowers the pKa of the boronic acid compared to non-amino-substituted analogs. For example, phenyl boronic acid has a pKa of ~8.8, while amino-substituted derivatives (e.g., 2-aminophenylboronic acid) exhibit pKa values closer to physiological pH (~7.4), enhancing binding under biological conditions .

- Quinoline vs.

Table 1: Key Properties of Selected Boronic Acids

| Compound | pKa | Solubility (Water/Lipid) | Key Structural Features |

|---|---|---|---|

| (3-Aminoquinolin-6-yl)BA* | ~7.5† | Moderate (predicted) | Quinoline, amino group |

| Phenanthren-9-yl BA | N/A | Low | Polycyclic aromatic hydrocarbon |

| 6-Hydroxynaphthalen-2-yl BA | N/A | Moderate | Hydroxyl group enhances polarity |

| Phenyl BA | ~8.8 | Low | Simple aromatic ring |

| 3-AcPBA | >9.0 | Low | Acetamido group |

†Predicted based on amino group’s electron-donating effects .

Anticancer Effects

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar IC50 values (0.1969–0.2251 µM) against triple-negative breast cancer (4T1 cells) . Their planar structures may facilitate DNA intercalation or protease inhibition.

- Cis-stilbene boronic acids (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis in cancer cells, highlighting the role of boronic acids in disrupting cytoskeletal dynamics .

- Hypothesis for (3-Aminoquinolin-6-yl)BA: The quinoline scaffold may enhance DNA/protein binding, while the amino group improves solubility and target affinity compared to non-polar analogs.

Enzyme Inhibition

- Aliphatic boronic acids (e.g., compound 2) show weak inhibition of penicillin-binding protein 1b (PBP1b), whereas aromatic derivatives (e.g., FL-166) achieve potent SARS-CoV-2 3CLpro inhibition (Ki = 40 nM) via serine residue interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.